molecular formula C6H11NO5 B1293583 N-(2-Hydroxyethyl)iminodiacetic acid CAS No. 93-62-9

N-(2-Hydroxyethyl)iminodiacetic acid

Cat. No. B1293583
CAS RN: 93-62-9
M. Wt: 177.16 g/mol
InChI Key: JYXGIOKAKDAARW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)iminodiacetic acid (HIDA) is a complexing agent that has been found to be highly effective in the paper electrophoretic separations of inorganic ions. It exhibits good solubility even in acidified aqueous solutions and forms complexes that migrate with different mobilities during electrophoresis, which is dependent on their stability. This property has been utilized to study the electrophoretic behavior of 64 inorganic ions in HIDA solutions across various pH values, with pH 2-3 and pH 9-10 being particularly effective for the separation of many metal ions .

Synthesis Analysis

The synthesis of HIDA-related compounds has been explored in various studies. For instance, alkyl-N-iminodiacetic acids have been prepared and characterized, revealing their structure and acidic properties. These compounds are notable for their ability to form aggregates in water and bind metal ions due to their chelating surfactant nature . Additionally, improved synthesis methods have been developed for

Scientific Research Applications

Electrophoresis and Ion Separation

N-(2-Hydroxyethyl)iminodiacetic acid (HIDA) is particularly effective as a complexing agent for the separation of inorganic ions through paper electrophoresis. The study by Jokl et al. (1967) demonstrated that HIDA is soluble in acidified aqueous solutions and forms well-defined zones with different mobilities for 64 inorganic ions, allowing for effective separation at specific pH values (Jokl, Undeutsch, & Majer, 1967).

Metal Complexation

HIDA has been studied for its ability to form complexes with various metals, as shown in research by Felcman et al. (1984). They synthesized HIDA and related ligands to study their complexation with metals like VO 2+ and Ni 2+, determining their stability constants. This research highlights the potential of HIDA in forming metal complexes, which could be useful in various scientific applications (Felcman, Cǎndida, Vaz, & Frausto da Silva, 1984).

Coordination Polymers

In a 2019 study, Puentes et al. used HIDA as a ligand in the synthesis of lanthanide coordination polymers. Their research revealed that HIDA forms stable species with lanthanide ions at acidic pH values, leading to the creation of polymeric compounds with specific structural characteristics (Puentes, Torres, Faccio, Bacchi, & Kremer, 2019).

Catalytic Systems

HIDA has been involved in studies related to catalytic systems. Zarecedil;bski (1996) explored new catalytic systems consisting of Fe(III)-ion complexes with ligands including HIDA. This research provides insights into the potential use of HIDA in catalysis and trace analysis applications (Zarecedil;bski, 1996).

Biodegradable Chelating Agents

HIDA is also mentioned in a review by Pinto, Neto, & Soares (2014) on biodegradable chelating agents. This paper discusses the environmental impacts of non-biodegradable chelating agents and the need for alternatives like HIDA, highlighting its potential applications in various industries (Pinto, Neto, & Soares, 2014).

Synthesis and Chemical Reactions

HIDA has been a focus in the synthesis of other chemical compounds. Andreev et al. (2017) investigated the synthesis of iminodiacetic acid (IDA) through the oxidative dehydrogenation of diethanolamine over a Cu/ZrO2 catalyst, with HIDA forming as an intermediate compound. This study provides insight into the chemical pathways and synthesis methods involving HIDA (Andreev, Е. Sergeev, Gribovskii, Makarshin, Prikhod'ko, Adonin, Pai, & Parmon, 2017).

properties

IUPAC Name

2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid
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InChI

InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JYXGIOKAKDAARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO5
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Related CAS

135-37-5 (di-hydrochloride salt)
Record name N-(2-Hydroxyethyl)iminodiacetic acid
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DSSTOX Substance ID

DTXSID4042177
Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Molecular Weight

177.16 g/mol
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Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Product Name

N-(2-Hydroxyethyl)iminodiacetic acid

CAS RN

93-62-9
Record name (2-Hydroxyethyl)iminodiacetic acid
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Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Record name Heida
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Record name Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Record name 2-hydroxyethyliminodi(acetic acid)
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Record name N-(2-HYDROXYETHYL)IMINODIACETIC ACID
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Synthesis routes and methods

Procedure details

Copper titration value is used to measure the extent of biodegradation of the chelating agents during the procedure. Titration is performed using ammonium purpurate (indicator for complexometric titration, commercially available from Aldrich Chemical Co., Inc. under the trade designation Murexide) as the indicator at approximately pH 8, and using sodium acetate as buffer. Titration of 2.0 mg HEIDA (0.0105 moles) in 100 mL water with 0.01 molar copper chloride gives an endpoint of 1.06 mL, representing a 1:1 chelation of copper. Analysis is performed daily for a period of 28 days.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
411
Citations
S Sharma, RMR Dumpala, N Rawat - Journal of Chemical & …, 2020 - ACS Publications
N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA-H 2 ) is one of the major chelating agents present in the mixed nuclear waste of the Hanford site. The complexation of thorium with HEIDA-…
Number of citations: 8 pubs.acs.org
S Sharma, RMR Dumpalan, N Rawat - Inorganica Chimica Acta, 2020 - Elsevier
The nuclear decontaminating agents such as ethylenediamminetetraacetic acid (EDTA), picolinic acid, nitrilotriacetic acid (NTA) and citric acid are co-disposed with the nuclear waste at …
Number of citations: 16 www.sciencedirect.com
L Zhao, S Lin, S Shen, J Tang - Inorganic Chemistry Communications, 2011 - Elsevier
Under hydrothermal conditions, Sm(NO 3 ) 3 ·6H 2 O reacts with N-(2-Hydroxyethyl)iminodiacetic acid (H 3 heidi), oxalic acid (H 2 Ox), in the presence of NiCl 2 ·6H 2 O and NaOH, …
Number of citations: 17 www.sciencedirect.com
Z Hnatejko, S Lis, Z Stryła, M Elbanowski - Journal of Photochemistry and …, 1998 - Elsevier
The solution coordination chemistry associated with 1:1 and 1:2 complexes of lanthanide ions with N-(2-hydroxyethyl)iminodiacetic acid (HIDA, H 2 hida) has been studied by means of …
Number of citations: 4 www.sciencedirect.com
V Jokl, M Undeutsch, J Majer - Journal of Chromatography A, 1967 - Elsevier
N-(2-Hydroxyethyl)iminodiacetic acid (HIDA) is a very suitable complexing agent for paper electrophoretic separations of inorganic ions. It is fairly soluble even in an acidified aqueous …
Number of citations: 12 www.sciencedirect.com
DA Kutolei, AV Shtemenko - Russian Journal of Coordination Chemistry, 2013 - Springer
Procedures were proposed for the synthesis of the heteroligand copper(II) complexes with N-(2-hydroxyethyl)iminodiacetic acid (H 2 Heida) and 2-aminoethanol and ethylenediamine …
Number of citations: 2 link.springer.com
E Riečanská, Z Pikulíková, J Majer - Chem. zvesti, 1980 - chempap.org
A study of chelate-forming ligand of the monoaminic type, ie D, L--N-(2, 3-dihydroxypropyl)-N-carboxymethylaminoacetic acid is described in this paper. By using the methods of paper …
Number of citations: 1 chempap.org
M Zabel, AL Poznyak, VI Pavlovskii - Journal of Structural Chemistry, 2006 - Springer
The cobalt atom in the structures studied is situated in the center of an octahedron involving donor atoms N and 3O organic ligands Heida or Bcegly (ions of hydroxyethyliminodiacetate …
Number of citations: 1 link.springer.com
I Cukrowski, N Maseko - Electroanalysis: An International …, 2003 - Wiley Online Library
It has been demonstrated that potentiometric and polarographic data coming from either acidbase or ligand titrations can be evaluated by the same set of equations and mathematical …
SB Karweer, RK Iyer - 1998 - nopr.niscpr.res.in
The utility of 27 Al NMR in characterisation of metal chelates of AI is demonstrated in the case of N-(2'- hydroxyethyl)iminodiacetic acid (HEIDA). Based on the near linear relationship …
Number of citations: 3 nopr.niscpr.res.in

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